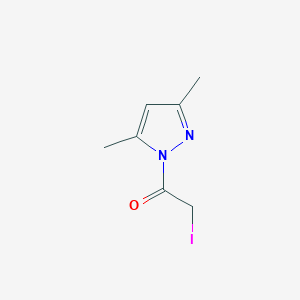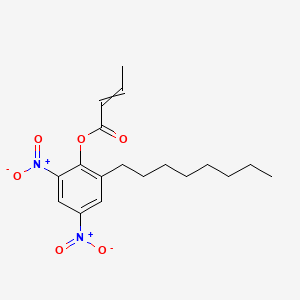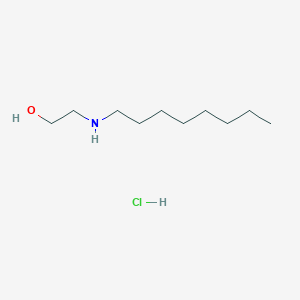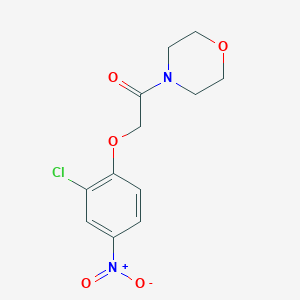
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro-nitrophenoxy group attached to a morpholin-4-ylethanone moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone typically involves the reaction of 2-chloro-4-nitrophenol with morpholine in the presence of a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 2-(2-Amino-4-nitrophenoxy)-1-morpholin-4-ylethanone.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral agent, particularly against enteroviruses.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit viral RNA replication by targeting host factors involved in the replication process . This inhibition leads to a reduction in viral protein expression and overall viral load.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloro-4-nitrophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of morpholin-4-ylethanone.
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride: Contains a piperidine ring instead of morpholine.
Uniqueness
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone is unique due to the presence of the morpholin-4-ylethanone moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
50508-27-5 |
|---|---|
Molekularformel |
C12H13ClN2O5 |
Molekulargewicht |
300.69 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H13ClN2O5/c13-10-7-9(15(17)18)1-2-11(10)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
SALGOSCXLWSFRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
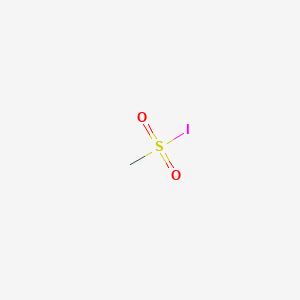
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)


